![molecular formula C20H17N5O3 B2492264 7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2188279-15-2](/img/structure/B2492264.png)
7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound belongs to a class of chemicals known for their heterocyclic frameworks, which are significant in pharmaceutical chemistry due to their potential biological activities. Although the specific compound's direct studies are scarce, research on similar compounds provides valuable insights into its characteristics and potential applications.
Synthesis Analysis
The synthesis of similar pyrimido[4,5-d]pyrimidine derivatives typically involves reactions under optimized conditions to yield the desired products. For example, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones has been shown to produce pyrazolo[1,5-a]pyrimidine derivatives with high yields, demonstrating the versatility of ketene reactions in synthesizing complex pyrimidine frameworks (Zahedifar, Razavi, & Sheibani, 2016).
Molecular Structure Analysis
Structural analysis of pyrido[2,3-d]pyrimidine derivatives reveals variations in crystal structures despite similar molecular frameworks. For instance, studies have shown how hydrogen bonding and pi-pi stacking interactions contribute to the diverse crystal packing patterns in these compounds, highlighting the impact of subtle changes on the overall molecular arrangement (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimido[4,5-d]pyrimidine compounds undergo various chemical reactions, including regioselective amination, showcasing their reactivity and potential for functionalization. Such reactions expand the utility of these compounds in synthesizing biologically active molecules (Gulevskaya et al., 1994).
Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to 7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione often focuses on their synthesis and characterization, aiming to explore their potential applications in various fields, including pharmaceutical chemistry and material science. For example, the development of novel methods for the synthesis of heterocyclic compounds like 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones has been detailed, highlighting their significance in pharmaceutical chemistry due to their antibacterial, fungicidal activity, and potential as antagonists of the neuropeptide S receptor and antiallergic properties (Osyanin et al., 2014).
Biological Activities
Compounds with a core structure resembling this compound have been synthesized and tested for various biological activities. Studies have shown that such compounds can exhibit significant anti-inflammatory and analgesic properties. For instance, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their anti-inflammatory and analgesic activities, showing promising results as cyclooxygenase inhibitors with potential for COX-2 selectivity, comparable to standard drugs in some cases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Potential
The antimicrobial potential of pyrimido[4,5-d]pyrimidine derivatives and related structures has also been a focus of research. New series of compounds synthesized from the core structure have been evaluated for their antimicrobial activities, showing varying degrees of effectiveness against bacterial and fungal strains. This includes studies on the synthesis and preliminary antimicrobial activity of new Schiff bases of pyrido[1,2-a] pyrimidine derivatives with certain amino acids, aiming to explore synergistic effects in antibacterial and antitumor applications (Alwan, Al Kaabi, & Hashim, 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s likely that the compound interacts with its targets through classic bidentate hydrogen bond interactions .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to various downstream effects .
Result of Action
Similar compounds have been known to exhibit a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-28-16-10-6-5-7-13(16)11-21-19-22-12-15-17(23-19)24-20(27)25(18(15)26)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H2,21,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXDFSYDLMEFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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